N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine
Description
N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4S/c1-3-22-11-14(8-21-22)12(2)19-9-16-10-20-17(23-16)13-4-6-15(18)7-5-13/h4-8,10-12,19H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMRGRJWMCECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C)NCC2=CN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a 4-chlorophenyl thiourea and an α-haloketone, the thiazole ring is formed through cyclization.
Attachment of the Pyrazole Ring: The thiazole intermediate is then reacted with a pyrazole derivative under basic conditions to form the desired compound.
Final Amination Step: The intermediate is subjected to reductive amination with an appropriate amine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the thiazole and pyrazole rings.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(4-bromophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine: Similar structure but with a bromine atom instead of chlorine.
N-[[2-(4-methylphenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-1-(1-ethylpyrazol-4-yl)ethanamine is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
